molecular formula C8H12O2 B1306175 2,5-Dimethylcyclohexane-1,3-dione CAS No. 61621-47-4

2,5-Dimethylcyclohexane-1,3-dione

Cat. No.: B1306175
CAS No.: 61621-47-4
M. Wt: 140.18 g/mol
InChI Key: NUHBWVJGEGULBS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with thymidine phosphorylase, where it acts as an inhibitor. This interaction is crucial in the study of cancer and other diseases where thymidine phosphorylase is involved. Additionally, this compound has been shown to inhibit urease and β-glucuronidase, enzymes that are important in nitrogen metabolism and detoxification processes, respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as PC-3 and HeLa, this compound exhibits cytotoxic effects, leading to cell death. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with thymidine phosphorylase involves the formation of a stable complex that prevents the enzyme from catalyzing its substrate. Similarly, the inhibition of urease and β-glucuronidase by this compound involves binding to the enzyme’s active site, leading to a decrease in their catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its use in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical or cellular response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a Michael addition reaction. The process involves the reaction of mesityl oxide with diethyl malonate in the presence of sodium methoxide . The reaction proceeds through a series of steps including aldol condensation, hydrolysis, and decarboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups at the 2 and 5 positions enhances its ability to form stable crystalline derivatives with aldehydes, making it a valuable reagent in analytical and synthetic chemistry .

Properties

IUPAC Name

2,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHBWVJGEGULBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383460
Record name 2,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61621-47-4
Record name 2,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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